molecular formula C10H13BrN2O B15228331 5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one

5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B15228331
M. Wt: 257.13 g/mol
InChI Key: FLDNVMAANYZWFL-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring and a pyrrolidin-3-ylmethyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the following steps:

    Pyrrolidin-3-ylmethyl Group Introduction: The attachment of the pyrrolidin-3-ylmethyl group to the nitrogen atom of the pyridinone ring can be accomplished through nucleophilic substitution reactions. This involves the reaction of a suitable pyrrolidine derivative with the brominated pyridinone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted pyridinones.

Scientific Research Applications

5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrolidin-3-ylmethyl group contribute to its binding affinity and specificity for these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(Pyridin-2-yl)phenol

Uniqueness

5-Bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidin-3-ylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H13BrN2O/c11-9-1-2-10(14)13(7-9)6-8-3-4-12-5-8/h1-2,7-8,12H,3-6H2

InChI Key

FLDNVMAANYZWFL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=C(C=CC2=O)Br

Origin of Product

United States

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